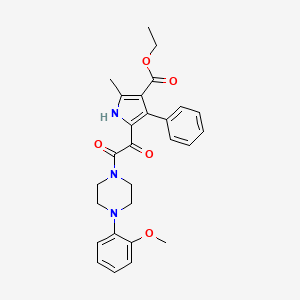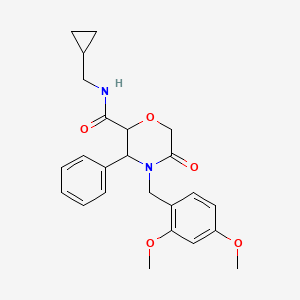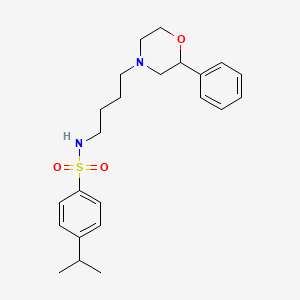![molecular formula C15H12BrNO3 B2573767 methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232822-11-5](/img/structure/B2573767.png)
methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound used for proteomics research . It has a molecular formula of C15H12BrNO3 and a molecular weight of 334.17 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H12BrNO3. This indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the specific bonds formed during the synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources. Based on its molecular formula, it has a molecular weight of 334.17 . Other properties such as its melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate serves as a foundational component in synthesizing complex molecules with unique properties. For instance, the synthesis of high spin mononuclear iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones showcases the compound's role in creating materials with significant magnetic properties (Pogány, Moncol’, Pavlik, & Šalitroš, 2017). Similarly, its use in synthesizing novel biobased aromatic triols for segmented polyurethanes highlights its versatility in material science, potentially contributing to advancements in biodegradable plastics and other environmentally friendly materials (Lligadas, Ronda, Galià, & Cádiz, 2007).
Photophysical Properties and Applications
The photophysical investigation of derivatives such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate reveals significant insights into their luminescence properties, which are crucial for applications in organic electronics and photonics. The study of these compounds in various solvents demonstrates their potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their high quantum yields and unique luminescence characteristics (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).
Chemical Reactions and Mechanisms
Research involving "methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate" also delves into understanding the mechanisms of chemical reactions and exploring new synthetic pathways. Studies on the cyclization reactions and the synthesis of heterocyclic systems demonstrate the compound's utility in constructing complex molecular architectures, which are important for pharmaceutical research and development (Selič, Grdadolnik, & Stanovnik, 1997).
Liquid Crystalline Behaviors and Material Science
The synthesis and study of Schiff bases bearing ester linkage as a central core offer insights into the liquid crystalline behaviors of these compounds. This research is vital for developing new materials with specific thermal and optical properties, applicable in displays, sensors, and other technologies requiring controlled alignment and phase behavior of molecules (Al-Obaidy, Tomi, & Abdulqader, 2021).
Propriétés
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIMCIIOHBDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)




![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)
![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)



